molecular formula C22H29ClN2O5S2 B140180 Sibenadet hydrochloride CAS No. 154189-24-9

Sibenadet hydrochloride

Cat. No.: B140180
CAS No.: 154189-24-9
M. Wt: 501.1 g/mol
InChI Key: YXOKBHUPEBNZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sibenadet hydrochloride involves multiple steps, starting with the reaction of 3-bromopropanol with thiourea in refluxing water to produce 3-sulfanylpropanol. This intermediate is then cyclized with 2-phenylacetaldehyde in the presence of p-toluenesulfonic acid in refluxing toluene, yielding 2-benzyl-1,3-oxathiane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves optimization of the laboratory-scale procedures to ensure scalability, cost-effectiveness, and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Sibenadet hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolone derivatives .

Scientific Research Applications

Chemistry: Sibenadet hydrochloride has been studied for its polymorphic behavior, with three polymorphs identified at ambient temperature. These polymorphs exhibit different structural and dynamic properties, which are crucial for understanding the compound’s stability and reactivity .

Biology and Medicine: In the field of medicine, this compound has been investigated for its potential to treat respiratory diseases such as COPD and asthma. Its dual agonist activity on dopamine D2 and beta-2 adrenergic receptors makes it a promising candidate for bronchodilation and reduction of respiratory symptoms .

Industry: The compound’s application in metered dose inhalers (MDIs) for pulmonary drug delivery has been explored. Studies have shown that this compound can effectively inhibit sensory nerve activity, reducing reflex cough, mucus production, and tachypnea .

Mechanism of Action

Sibenadet hydrochloride exerts its effects by acting as an agonist on two key receptors:

The compound’s dual agonist activity allows it to target multiple pathways, providing a comprehensive therapeutic effect.

Comparison with Similar Compounds

Uniqueness: Sibenadet hydrochloride’s uniqueness lies in its dual agonist activity, targeting both dopamine D2 and beta-2 adrenergic receptors. This dual action provides a broader therapeutic effect compared to compounds that target only one receptor type .

Biological Activity

Sibenadet hydrochloride, also known as Viozan (AR-C68397AA), is a compound characterized by its dual action as a D2 dopamine receptor and beta2-adrenoceptor agonist. This unique pharmacological profile enables it to function as a bronchodilator while also modulating sensory nerve activity, making it a candidate for treating chronic obstructive pulmonary disease (COPD) and asthma.

  • Molecular Formula: C22H29ClN2O5S2
  • Molecular Weight: 501.06 g/mol
  • CAS Number: 154189-24-9

The compound's structural properties contribute to its biological activities, particularly its ability to interact with both dopamine and adrenergic receptors.

This compound exhibits its biological effects primarily through:

  • Dopamine D2 Receptor Agonism:
    • Modulates sensory afferent nerve activity.
    • Reduces reflex-induced cough, tachypnoea, and mucus production in animal models .
  • Beta2-Adrenoceptor Agonism:
    • Acts as a bronchodilator, facilitating improved airflow in patients with respiratory conditions.
    • Prolonged duration of action following administration has been noted, enhancing therapeutic efficacy .

Efficacy in COPD Treatment

Several clinical studies have evaluated the effectiveness of this compound in managing COPD symptoms:

  • Study Design:
    • Multicenter, double-blind, placebo-controlled trials involving over 2000 patients.
    • Participants were randomized to receive either sibenadet (500 µg) or placebo via pressurized metered-dose inhaler (pMDI) three times daily for periods ranging from 12 to 26 weeks .
  • Primary Outcomes:
    • Reduction in symptoms assessed using the Breathlessness, Cough and Sputum Scale (BCSS).
    • Initial improvements in BCSS scores were observed in the sibenadet group compared to placebo, indicating effective symptom management at the onset of treatment.
StudyTreatment DurationInitial BCSS Score ChangeFinal BCSS Score Change
Study 112 weeks-0.39 (P < 0.001)Not significant
Study 226 weeks-0.22 (P = 0.005)Not significant
  • Health-related Quality of Life:
    • Patients receiving sibenadet showed improvements in St George's Respiratory Questionnaire (SGRQ) scores compared to baseline, although these improvements diminished over time .

Safety Profile

This compound was generally well tolerated among study participants. However, concerns regarding the long-term efficacy were raised as the initial symptomatic benefits did not sustain throughout the treatment period. Adverse events included cardiovascular disturbances and instances of serious complications such as myocardial infarction .

Case Studies

  • Long-term Use Study:
    • A one-year follow-up study examined the long-term effects of sibenadet on COPD patients. Results indicated that while initial symptom relief was promising, sustained benefits were not observed over extended periods .
  • Comparative Studies:
    • In comparative studies against standard treatments like salbutamol and ipratropium bromide, sibenadet demonstrated comparable bronchodilator effects but lacked significant advantages over existing therapies after prolonged use .

Properties

CAS No.

154189-24-9

Molecular Formula

C22H29ClN2O5S2

Molecular Weight

501.1 g/mol

IUPAC Name

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride

InChI

InChI=1S/C22H28N2O5S2.ClH/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17;/h1-3,5-8,23,25H,4,9-16H2,(H,24,26);1H

InChI Key

YXOKBHUPEBNZOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl

Canonical SMILES

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl

Key on ui other cas no.

154189-24-9

Synonyms

AR C68397AA
AR-C68397AA
sibenadet
sibenadet hydrochloride
Viozan

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.